(3,5-Difluorophenyl)(thiomorpholino)methanone
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Overview
Description
(3,5-Difluorophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C11H11F2NOS It is characterized by the presence of a difluorophenyl group and a thiomorpholine ring connected via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)(thiomorpholino)methanone typically involves the reaction of 3,5-difluorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for commercial use .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(3,5-Difluorophenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, while the thiomorpholine ring contributes to its overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Difluorophenyl)(thiomorpholino)methanone
- (3,4-Difluorophenyl)(thiomorpholino)methanone
- (2,5-Difluorophenyl)(thiomorpholino)methanone
Uniqueness
(3,5-Difluorophenyl)(thiomorpholino)methanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3,5-difluorophenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NOS/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPQEWVAFAUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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